4,6-Dichloro-5-(p-tolyl)pyrimidine
Description
Properties
IUPAC Name |
4,6-dichloro-5-(4-methylphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)9-10(12)14-6-15-11(9)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIYCYPBRIGCOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621058 | |
| Record name | 4,6-Dichloro-5-(4-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146533-43-9 | |
| Record name | 4,6-Dichloro-5-(4-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dichloro-5-(p-tolyl)pyrimidine can be synthesized through various methods, one of which involves the reaction of 4,6-dichloropyrimidine with p-tolylboronic acid in the presence of a palladium catalyst. This reaction is typically carried out under Suzuki-Miyaura coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at C4 and C6 positions undergo nucleophilic displacement with various nucleophiles:
Table 1: Substitution Reactions at C4 and C6 Positions
Key observations:
-
Reactions proceed via an SNAr mechanism , facilitated by electron-withdrawing effects of the p-tolyl group and nitro substituents .
-
Steric hindrance from the p-tolyl group at C5 directs substitution preferentially at C4 .
Cross-Coupling Reactions
The chlorine atoms enable palladium-catalyzed couplings:
Table 2: Cross-Coupling Applications
Notable example:
-
In compound 5i ( ), substitution with thiophenol under basic conditions yielded sulfide derivatives with retained antiviral activity (EC₅₀ = 7.3 µM).
Functionalization of the p-Tolyl Group
The methyl group on the p-tolyl substituent undergoes oxidation:
Reaction Scheme
4,6-Dichloro-5-(p-tolyl)pyrimidine
→ KMnO₄, H₂SO₄, 80°C
→ 4,6-Dichloro-5-(p-carboxyphenyl)pyrimidine (Yield: 58%)
Chlorination and Nitration
Electrophilic substitutions occur under controlled conditions:
-
Nitration :
HNO₃/H₂SO₄ at 0°C introduces a nitro group at C5, forming 4,6-dichloro-5-nitro-5-(p-tolyl)pyrimidine (m.w. 314.1 g/mol) . -
Further chlorination :
PCl₅ in refluxing POCl₃ replaces hydroxyl groups with chlorides (e.g., conversion of dihydroxy intermediates) .
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
Table 3: Bioactive Derivatives
| Derivative | IC₅₀ (PA–PB1 interaction) | EC₅₀ (Antiviral) | Cytotoxicity (CC₅₀) | Source |
|---|---|---|---|---|
| 4-(3-Hydroxypyrrolidinyl) variant | 52.6 µM | 7.3 µM | >250 µM | |
| 4-Morpholino-6-(p-fluorophenyl) | 165 µM | 3.5 µM | 22.3 µM |
Scientific Research Applications
Synthesis and Chemical Properties
4,6-Dichloro-5-(p-tolyl)pyrimidine is synthesized through several methods, often involving chlorination and the use of pyrimidine derivatives. The compound's structure contributes to its reactivity and biological properties. The synthesis typically involves the following steps:
- Starting Materials : The synthesis often begins with pyrimidine derivatives and involves chlorination reactions to introduce chlorine atoms at the 4 and 6 positions.
- Reagents : Common reagents include thionyl chloride and various solvents like ethanol and diethyl malonate, which facilitate the chlorination process while maintaining high yields and purity of the final product .
Antimicrobial Agents
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds derived from this structure have been tested against various pathogens, showing effectiveness against bacteria and fungi. These compounds are particularly valuable in developing new antibiotics or antifungal agents.
Anti-inflammatory Properties
Studies have demonstrated that certain derivatives can inhibit inflammatory pathways. For example, compounds similar to this compound have shown the ability to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells, indicating potential use in treating inflammatory diseases .
Cancer Research
The compound's structure allows it to interact with various biological targets implicated in cancer progression. Some studies have focused on its ability to inhibit specific kinases involved in tumor growth, positioning it as a candidate for cancer therapeutics .
Pesticide Development
This compound is a precursor in the synthesis of several agrochemicals, including fungicides like Azoxystrobin. This compound is effective against a wide range of fungal pathogens affecting crops such as cereals and fruits . Its application includes:
- Seed Treatment : Enhancing seed resistance to fungal infections.
- Foliar Sprays : Protecting crops during critical growth phases.
Biological Evaluation
A recent study evaluated several pyrimidine derivatives for their biological activities. Among these, derivatives of this compound exhibited promising results in inhibiting NO production at non-cytotoxic concentrations .
| Compound | Activity | IC50 (μM) |
|---|---|---|
| V4 | iNOS Inhibition | 45 |
| V8 | COX-2 Inhibition | 50 |
Synthesis Optimization
Research has focused on optimizing the synthetic routes for this compound to enhance yield while minimizing environmental impact. Techniques such as using less toxic solvents and reagents have been explored to make the synthesis more sustainable .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(p-tolyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Reactivity: Electron-Withdrawing Groups (Cl, F): Chlorine at positions 4 and 6 increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling in biphenyl synthesis) . Fluorine at position 5 (as in 4,6-Dichloro-5-fluoro-2-methylpyrimidine) enhances metabolic stability in drug candidates . Electron-Donating Groups (OCH₃, NH₂): Methoxy and amino groups at position 5 alter electronic density, impacting regioselectivity in cross-coupling reactions. For example, 4,6-Dichloro-5-methoxypyrimidine exhibits planar geometry, favoring crystal packing via Cl–N interactions .
Applications in Drug Discovery: Amino Derivatives: 5-Amino-4,6-dichloro-2-methylpyrimidine (MW: 178.02) is a key intermediate in synthesizing 2-aminopurines, which are relevant to antiviral and anticancer agents . Thioether Derivatives: The methylthio group in 4,6-Dichloro-2-(methylthio)-5-pyrimidineamine improves solubility and stability, making it suitable for scalable pharmaceutical processes .
Synthetic Challenges :
- Steric hindrance from bulky substituents (e.g., p-tolyl) can limit reaction yields. For instance, 4,6-dichloro-5-(3′-chloro-4′-fluoro-[1,1′-biphenyl]-4-yl)pyrimidine (3c) failed to form under standard Suzuki conditions, highlighting substituent compatibility issues .
Biological Activity
4,6-Dichloro-5-(p-tolyl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by diverse research findings and case studies.
Antibacterial Activity
Research has shown that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, studies involving various substituted pyrimidines have demonstrated their effectiveness against a range of bacterial strains.
- Case Study : A study synthesized several pyrimidine derivatives, including this compound. The results indicated that this compound displayed notable antibacterial activity against Corynebacterium xerosis and Arcanobacterium haemolyticum, with minimal inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Corynebacterium xerosis | 32 |
| This compound | Arcanobacterium haemolyticum | 64 |
Antiviral Activity
The antiviral potential of pyrimidine derivatives has also been investigated. In particular, compounds with similar structures have shown efficacy in inhibiting viral replication.
- Research Findings : A derivative similar to this compound was evaluated for its ability to inhibit the RNA-dependent RNA polymerase (RdRp) of viruses. The compound demonstrated an IC50 value of 36 μM in an ELISA-based assay for PA–PB1 interaction, indicating promising antiviral activity .
| Compound | Viral Target | IC50 (μM) | EC50 (μM) |
|---|---|---|---|
| Similar derivative | RdRp | 36 | 39 |
Anticancer Activity
The anticancer properties of pyrimidine derivatives have been extensively studied, revealing their potential as chemotherapeutic agents.
- Case Study : In vitro studies assessed the cytotoxic effects of various pyrimidine derivatives on cancer cell lines such as MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values as low as 27.6 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Pyrimidine derivative | MDA-MB-231 | 27.6 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of electron-withdrawing groups like chlorine enhances its reactivity and interaction with biological targets.
Key Findings from SAR Studies:
- Chlorination : The introduction of chlorine atoms at the 4 and 6 positions increases antibacterial and anticancer potency.
- Substitution Effects : The p-tolyl group at the 5 position contributes to the lipophilicity and cellular uptake of the compound.
Q & A
Q. How can researchers optimize the synthesis of 4,6-Dichloro-5-(p-tolyl)pyrimidine using cross-coupling reactions?
Methodological Answer: The Suzuki-Miyaura coupling is a robust method for introducing aryl groups (e.g., p-tolyl) to pyrimidine scaffolds. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading .
- Base : K₂CO₃ or Cs₂CO₃ in a 3:1 mixture of dioxane/H₂O .
- Temperature : 80–100°C under inert atmosphere for 6–12 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (hexane:EtOAc gradient) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for p-tolyl) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₁H₉Cl₂N₃: 270.02 g/mol) .
- HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>95%) .
Q. What safety protocols are essential when handling chlorinated pyrimidine intermediates?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing HCl gas.
- Waste disposal : Segregate halogenated waste in designated containers for incineration .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries of 4,6-dichloropyrimidine derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 100 K provides precise bond lengths/angles. For example:
- Planarity deviations : In 4,6-Dichloro-5-methoxypyrimidine, the methoxy group deviates by 1.082 Å from the pyrimidine plane, influencing π-stacking interactions .
- Cl–N contacts : Short contacts (3.09–3.10 Å) suggest weak halogen bonding, which may affect solubility . Compare with DFT-optimized geometries to validate experimental data .
Q. How do electronic effects of the p-tolyl group influence reactivity in nucleophilic aromatic substitution (SNAr)?
Methodological Answer: The electron-donating methyl group on the p-tolyl ring increases electron density at C5, potentially slowing SNAr at this position. To test:
- Kinetic studies : Compare reaction rates of this compound vs. electron-deficient analogs (e.g., 4-bromophenyl) with amines .
- Hammett analysis : Use σ values to correlate substituent effects with activation energy .
Q. What strategies address low yields in multi-step syntheses of this compound derivatives?
Methodological Answer:
- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., boronic esters) via ¹¹B NMR .
- DoE optimization : Apply Design of Experiments (DoE) to variables like temperature, catalyst loading, and solvent polarity .
- Scale-up adjustments : Replace dioxane with toluene for safer large-scale reactions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?
Methodological Answer:
- Solubility profiling : Conduct saturation shake-flask experiments in DMSO, THF, and chloroform at 25°C. Use UV-Vis spectroscopy for quantification .
- Crystallinity effects : Poorly crystalline batches may show higher apparent solubility. Characterize batches via PXRD to correlate morphology with solubility .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
